N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring a thiophene ring, an isoxazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product. Common reagents include palladium catalysts, strong bases, and solvents like DMF or DMSO.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Process optimization, including temperature control, reaction time, and the use of automated systems, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the isoxazole ring to form a corresponding amine.
Substitution: Replacement of the hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Isoxazole amine derivatives.
Substitution: Indole derivatives with different substituents.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its biological applications include potential use as a therapeutic agent due to its ability to interact with various biological targets.
Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for drug development.
Industry: In material science, the compound's unique structure can be utilized in the design of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivatives and their modifications.
Comparison with Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds share the thiophene ring and are known for their fungicidal activity.
Indole-2-carboxamide derivatives: These compounds contain the indole moiety and exhibit various biological activities.
Uniqueness: N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of thiophene, isoxazole, and indole rings, which contribute to its diverse range of applications and biological activities.
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Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-17(14-8-11-4-1-2-5-13(11)19-14)18-10-12-9-15(22-20-12)16-6-3-7-23-16/h1-9,19H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAWNHCLUKBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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